molecular formula C14H19Cl2N2 . Br B601587 Aripiprazole Impurity 12 CAS No. 795313-24-5

Aripiprazole Impurity 12

Katalognummer B601587
CAS-Nummer: 795313-24-5
Molekulargewicht: 286.23 79.90
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole Impurity 12 is an impurity of the atypical antipsychotic drug aripiprazole, which is used to treat schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole Impurity 12 is a metabolite of aripiprazole, and its structure and properties have been extensively studied.

Wissenschaftliche Forschungsanwendungen

Identification and Characterization

  • Identification of Aripiprazole Impurities : A novel impurity in Aripiprazole, identified as 7-(4(4-(2,3-dichlorophenyl) piperazin-1-yl)butoxy)quinolin-2(1H)-one, was detected, isolated, synthesized, and characterized during the process development of Aripiprazole (Madhusudhan Gutta et al., 2008).

Analytical Methodologies

  • HPLC Method for Determination of Aripiprazole and Impurities : A sensitive and reproducible ion pair RPLC method was developed for the determination of Aripiprazole and its nine impurities, validating the method according to the International Conference on Harmonization (ICH) guidelines (N. D. Filijović et al., 2014).
  • Chromatographic Behavior Study : The study focused on the chromatographic behavior of Aripiprazole and its five chemical related impurities, evaluating molecular descriptors and thermodynamic parameters important in drug characterization (Florin Soponar et al., 2016).
  • Stability Indicating RP-LC Method : A stability indicating RP-LC method was developed for quantitative determination of Aripiprazole in both bulk drug and pharmaceutical dosage forms, capable of detecting all five impurities of Aripiprazole (D. Rao et al., 2008).

Pharmacological Analysis

  • Pharmacological Properties : Aripiprazole's unique pharmacological properties, including its partial agonist activity at dopamine D2 receptors and antagonist activity at serotonin receptors, were examined, contributing to its atypical antipsychotic characteristics (K. Burris et al., 2002).

Drug Monitoring and Quality Control

  • Therapeutic Monitoring of Aripiprazole : The study detailed the process of measuring Aripiprazole using HPLC with column-switching and ultraviolet detection, highlighting its significance in therapeutic drug monitoring (K. Kirschbaum et al., 2005).
  • Stress Degradation Studies : A validated stability indicating LC method for Aripiprazole was developed in the presence of its impurities and degradation products, ensuring the quality of regular production samples (K. S. Srinivas et al., 2008).

Formulation and Dosage Form Analysis

  • Analysis of Polymorphs and Impurities : Instrumental methods like X-ray diffraction, IR spectroscopy, and DSC were used for differentiating the polymorphs of Aripiprazole, aiding in the optimization of formulations (Febry Ardiana et al., 2013).
  • Nanoemulsion Formulation for Schizophrenia Treatment : Aripiprazole nanoemulsion was formulated using a mixture experimental design, enhancing encapsulation efficiency for schizophrenia treatment (Hamid Reza Fard Masoumi et al., 2015).

Wirkmechanismus

Target of Action

Aripiprazole Impurity 12, also known as 8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide, is a derivative of aripiprazole . Aripiprazole primarily targets dopamine D2 receptors (D2R) and serotonin 5-HT1A receptors , acting as a partial agonist, and serotonin 5-HT2A receptors , acting as an antagonist .

Mode of Action

Aripiprazole Impurity 12, similar to aripiprazole, is believed to exhibit a unique mechanism of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is thought to contribute to its efficacy .

Biochemical Pathways

The compound’s interaction with its targets leads to modulation of several neurotransmitter circuitries and cellular pathways. The complexity of the mechanism of action has progressively shifted the conceptualization of this agent from partial agonism to functional selectivity . From the induction of early genes to modulation of scaffolding proteins and activation of transcription factors, aripiprazole has been shown to affect multiple cellular pathways .

Pharmacokinetics

Aripiprazole, the parent compound, is known to be metabolized by cytochrome p450 (cyp) enzymes, particularly cyp2d6 and cyp3a4 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The hypothesized effects of aripiprazole on cell-protective mechanisms and neurite growth, as well as the differential effects on intracellular pathways [ie, extracellular signal-regulated kinase (ERK)] compared with full D2R antagonists, suggest further exploration of these targets .

Eigenschaften

IUPAC Name

8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDIOOIGAOGDMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

795313-24-5
Record name 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole Impurity 12
Reactant of Route 2
Reactant of Route 2
Aripiprazole Impurity 12
Reactant of Route 3
Reactant of Route 3
Aripiprazole Impurity 12
Reactant of Route 4
Reactant of Route 4
Aripiprazole Impurity 12
Reactant of Route 5
Reactant of Route 5
Aripiprazole Impurity 12
Reactant of Route 6
Reactant of Route 6
Aripiprazole Impurity 12

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.